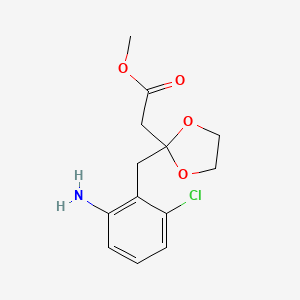
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring, an amino group, and a chlorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate typically involves the following steps:
Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the chlorobenzyl group: This step involves the alkylation of the dioxolane ring with a chlorobenzyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The amino and chlorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism by which Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and amino group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-(2-amino-6-chlorophenyl)-1,3-dioxolan-2-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the chlorobenzyl group makes it a valuable intermediate for the synthesis of a wide range of compounds.
Propriétés
Formule moléculaire |
C13H16ClNO4 |
|---|---|
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
methyl 2-[2-[(2-amino-6-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C13H16ClNO4/c1-17-12(16)8-13(18-5-6-19-13)7-9-10(14)3-2-4-11(9)15/h2-4H,5-8,15H2,1H3 |
Clé InChI |
GZRRLUSQPKHIPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(OCCO1)CC2=C(C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



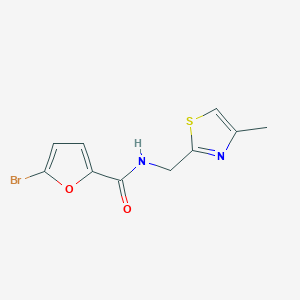
![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)
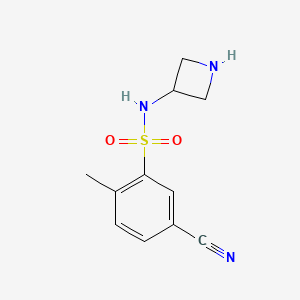

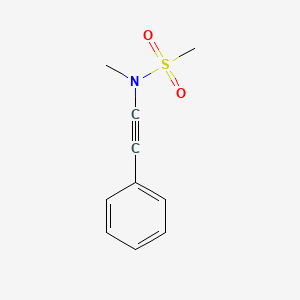



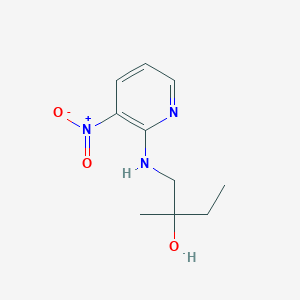


![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
